Product packaging for cis-Chlorfenvinphos(Cat. No.:CAS No. 18708-87-7)

cis-Chlorfenvinphos

Cat. No.: B103268
CAS No.: 18708-87-7
M. Wt: 359.6 g/mol
InChI Key: FSAVDKDHPDSCTO-WQLSENKSSA-N
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Description

Contextual Significance of Organophosphate Pesticide Research

Organophosphorus compounds, a diverse class of chemicals, are extensively utilized globally as pesticides in agriculture to control pests and in public health to manage disease vectors. nih.govmdpi.com Their widespread application, estimated at millions of tons annually, stems from their high efficacy and relatively low environmental persistence compared to their organochlorine predecessors. mdpi.comfrontiersin.org However, the very properties that make them effective insecticides also pose significant risks to non-target organisms, including humans and wildlife. wisdomlib.orgnih.gov

The primary mechanism of action for organophosphate pesticides is the inhibition of acetylcholinesterase (AChE), an essential enzyme for the proper functioning of the nervous system. nih.govnih.gov Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in overstimulation of nerve impulses and potentially severe health consequences. nih.gov Research into organophosphates is critical due to the vast scale of their use and the potential for both acute and chronic health effects. frontiersin.orgindonesianjournalofcancer.or.id Globally, millions of poisonings and hundreds of thousands of deaths are attributed to pesticide exposure annually, with organophosphates being a major contributor. frontiersin.orgnih.gov

Beyond acute toxicity, ongoing research continues to explore the long-term health implications of chronic, low-level exposure to these compounds. Studies have suggested links between organophosphate exposure and various health issues, underscoring the importance of continued investigation into their environmental fate, metabolic pathways, and interactions with biological systems. frontiersin.orgindonesianjournalofcancer.or.id The use of certain organophosphates has been restricted or banned in some regions due to these concerns. frontiersin.org

Isomeric Considerations in Organophosphate Studies: Focus on cis-Isomer Dynamics

A critical aspect of organophosphate research involves the study of isomers—molecules that have the same chemical formula but different structural arrangements. In the case of Chlorfenvinphos (B103538), it exists as two geometric isomers: the cis (Z) and trans (E) isomers. inchem.orgnih.gov Technical grade Chlorfenvinphos is a mixture of these isomers, with the trans-isomer typically being the major component. inchem.orgnih.gov

The spatial arrangement of atoms in these isomers can significantly influence their physical, chemical, and biological properties. This includes differences in their insecticidal activity and their behavior in the environment. For many organophosphorus compounds, one stereoisomer is often significantly more toxic than the other. nih.gov For instance, the alpha (cis) isomer of Chlorfenvinphos is noted to be less insecticidally active than the beta (trans) isomer. inchem.org

Research has shown that the isomeric composition of Chlorfenvinphos can change after its application. For example, a rearrangement from the trans to the cis isomer has been observed on plant foliage, a conversion attributed to photochemical processes. cdc.gov However, this same conversion was not observed when Chlorfenvinphos was applied directly to soil. cdc.gov Furthermore, studies on the degradation of Chlorfenvinphos in soil have noted changes in the ratio of the isomers over time. apvma.gov.au For example, in one study, the cis-isomer, which initially constituted about 10% of the technical material, was reduced to about 5% after 168 days in natural soils. apvma.gov.au

Interactive Data Table: Properties of Chlorfenvinphos Isomers

Below is a summary of key properties related to the isomers of Chlorfenvinphos.

Propertycis-Isomer (alpha-isomer)trans-Isomer (beta-isomer)Technical Mixture
Common Name cis-Chlorfenvinphostrans-ChlorfenvinphosChlorfenvinphos
Typical % in Technical Grade ~9.7% inchem.org~83.8% inchem.org>92% total isomers inchem.orgnih.gov
Insecticidal Activity Less active inchem.orgMore active inchem.orgN/A
Photochemical Conversion Can be formed from the trans-isomer on plant foliage cdc.govCan convert to the cis-isomer on plant foliage cdc.govN/A
Soil Degradation Proportion can decrease over time apvma.gov.auProportion can decrease over timeN/A

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14Cl3O4P B103268 cis-Chlorfenvinphos CAS No. 18708-87-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate
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InChI

InChI=1S/C12H14Cl3O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-6-5-9(14)7-11(10)15/h5-8H,3-4H2,1-2H3/b12-8-
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InChI Key

FSAVDKDHPDSCTO-WQLSENKSSA-N
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Canonical SMILES

CCOP(=O)(OCC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl
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Isomeric SMILES

CCOP(=O)(OCC)O/C(=C\Cl)/C1=C(C=C(C=C1)Cl)Cl
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Molecular Formula

C12H14Cl3O4P
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DSSTOX Substance ID

DTXSID101315710
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Molecular Weight

359.6 g/mol
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Physical Description

Chlorfenvinfos is an amber-colored liquid with a mild chemical odor. Used for control of ticks, flies, lice, and mites on cattle and for blowfly, lice, ked, and itchmite on sheep. Controls fleas and mites on dogs; not used on cats. Applied on organic wastes and breeding places of fly larvae. Also used as a foliage insecticide for potatoes, rice, maize, and sugar cane. Used to control soil insects. (EPA, 1998), Colorless liquid with a mild odor; [ATSDR PHS], ORANGE-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

333 to 338 °F at 0.5 mmHg (EPA, 1998), Amber liquid; bp: 167-170 °C at 0.5 mm Hg /Technical chlorfenvinphos/, at 0.07kPa: 167-170 °C
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Solubility

Miscible with most common organic solvents, e.g. acetone, ethanol, kerosene, xylene, propylene glycol, dichloromethane, hexane., In water, 124 mg/l at 20 °C, Solubility in water: none
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Density

1.36 at 59.9 °F (EPA, 1998) - Denser than water; will sink, 1.36 g/cu cm @ 20 °C, Relative density (water = 1): 1.36
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Vapor Pressure

4e-06 mmHg at 68 °F (EPA, 1998), 0.0000075 [mmHg], Vapor pressure: 1.7X10-7 mm Hg @ 25 °C /Technical/, 7.5X10-6 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C:
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Color/Form

Colorless liquid, Yellowish liquid, Amber-colored liquid

CAS No.

470-90-6, 18708-87-7, 135373-33-0
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Melting Point

-9 to -2 °F (EPA, 1998), -23 to -19 °C, -19 - -23 °C
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Environmental Fate and Dynamics of Cis Chlorfenvinphos

Environmental Transformation Pathways

The persistence of cis-Chlorfenvinphos in the environment is governed by several key transformation pathways, including phototransformation, hydrolysis, and microbial degradation.

Phototransformation Processes

Sunlight plays a significant role in the transformation of chlorfenvinphos (B103538) isomers.

In the atmosphere, the primary mechanism for the breakdown of vapor-phase chlorfenvinphos is through reactions with photochemically-produced hydroxyl radicals (•OH). fao.orgapvma.gov.aunih.gov These highly reactive molecules, often referred to as the "detergent" of the troposphere, are crucial for oxidizing a wide array of pollutants. niwa.co.nzwikipedia.org The estimated half-life for the reaction of chlorfenvinphos with hydroxyl radicals in the atmosphere is approximately 7 hours. apvma.gov.aunih.gov This rapid degradation suggests that any chlorfenvinphos that volatilizes is not expected to persist in the air for long periods. apvma.gov.au The rate constant for this reaction is estimated to be 5.78 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov

Table 1: Atmospheric Phototransformation of this compound

Degradation PathwayReactantEstimated Half-LifeRate Constant (at 25°C)
Hydroxyl Radical Reaction•OH~7 hours apvma.gov.aunih.gov5.78 x 10⁻¹¹ cm³/molecule-sec nih.gov
OzonationO₃~92 hours apvma.gov.auNot specified

This table is interactive. You can sort and filter the data by clicking on the column headers.

When applied to plant foliage, chlorfenvinphos can undergo photochemical isomerization. cdc.gov Specifically, a rearrangement from the trans-isomer to the cis-isomer has been observed on the surfaces of leaves, a conversion attributed to photochemical processes. cdc.gov This isomerization is a key transformation pathway on plant surfaces, with the initial half-life of chlorfenvinphos on foliage being reported as 2 to 3 days. cdc.gov

Atmospheric Phototransformation Kinetics via Hydroxyl Radical Reactions

Hydrolysis in Aqueous Systems: Influence of pH and Temperature

The breakdown of this compound in water is significantly influenced by the pH and temperature of the system. Hydrolysis is generally slow in neutral, acidic, and slightly alkaline conditions. nih.govapvma.gov.au For instance, at 38°C, the half-life was found to be greater than 700 hours at a pH of 1.1 and over 400 hours at a pH of 9.1. inchem.orgnih.govapvma.gov.au However, hydrolysis is rapid in strongly alkaline solutions. apvma.gov.au One study reported a half-life of 1.28 hours at pH 13 and 20°C. apvma.gov.au

Table 2: Hydrolysis Half-life of Chlorfenvinphos at Various pH and Temperatures

pHTemperature (°C)Half-life
1.138>700 hours inchem.orgnih.govapvma.gov.au
6Not Specified4 days fao.org
6-820388-483 days fao.org
9.138>400 hours inchem.orgnih.govapvma.gov.au
9.1Not Specified>16.7 days apvma.gov.au
13201.28 hours apvma.gov.au

This table is interactive. You can sort and filter the data by clicking on the column headers.

Microbial Degradation in Environmental Compartments

Microorganisms play a crucial role in the degradation of this compound, particularly in soil environments. cymitquimica.comfao.org

The rate of microbial degradation of chlorfenvinphos in soil is dependent on a variety of factors including soil type, organic matter content, temperature, moisture, and the history of pesticide use. cdc.govapvma.gov.au Studies have shown that degradation is much faster in non-sterile soil compared to sterile soil, highlighting the importance of microbial activity. fao.org In natural soils, the cis-isomer of chlorfenvinphos has been observed to disappear about twice as fast as the trans-isomer, suggesting a specific microbial degradation pathway for the cis form. capes.gov.br

Repeated applications of chlorfenvinphos to agricultural soils have been shown to enhance the microbial degradation of the pesticide. cdc.govnih.gov In soils with a history of chlorfenvinphos use, which likely contain microbial populations adapted to degrading the compound, half-lives (DT50) have been reported to be as low as 25 and 30 days. apvma.gov.au In contrast, in non-sterile soils without a history of accelerated degradation, DT50 values were around 50 to 56 days. apvma.gov.au

Temperature also significantly affects degradation rates. For example, in a study by Miles et al. (1983), the half-life of chlorfenvinphos in a sandy loam soil decreased from 14 weeks at 6°C to 2 weeks at 28°C. apvma.gov.au Soil moisture is another critical factor, with degradation being slower in air-dried soils compared to soils maintained at a higher moisture content. apvma.gov.au

Table 3: Degradation Half-lives (DT50) of Chlorfenvinphos in Soil under Various Conditions

Soil TypeOrganic Carbon (%)pHTemperature (°C)MoistureDT50 (days)Notes
Sandy Loam1.78.02860% MHC14 apvma.gov.au
Organic Soil28.47.62860% MHC42 apvma.gov.au
Sandy Loam1.78.0660% MHC98 apvma.gov.au
Not Specified0.4-1.95.1-7.123Not Specified50-56Non-adapted soils apvma.gov.au
Not Specified0.4-1.95.1-7.123Not Specified25-30Adapted soils apvma.gov.au

MHC = Moisture Holding Capacity This table is interactive. You can sort and filter the data by clicking on the column headers.

Aquatic Microbial Degradation

The breakdown of this compound in aquatic environments is significantly influenced by microbial activity. In studies comparing sterile and non-sterile water-sediment systems, the degradation of chlorfenvinphos was markedly faster in the presence of microorganisms. apvma.gov.aucdc.gov For instance, in one study, analyses of sterile control samples confirmed that microbial activity was the primary driver of degradation. apvma.gov.au The half-life of chlorfenvinphos in natural water systems has been observed to range from 7 to 70 days. apvma.gov.au In a study of a natural pond treated with chlorfenvinphos, the compound dissipated from the water column with a half-life of 8.3 days. apvma.gov.au Another study in river water determined a persistence half-life of 51.2 days when considering only chemical and biological degradation. rayfull.com The rate of this degradation is also influenced by temperature, with faster degradation occurring at higher temperatures. apvma.gov.au

Isolation and Characterization of Specific Microbial Populations Involved in Biodegradation

While specific studies on the isolation of microbial populations for the degradation of this compound are not extensively detailed in the provided information, the broader context of organophosphorus pesticide degradation highlights the critical role of microorganisms. oup.com The process of isolating pesticide-degrading microorganisms is fundamental to understanding the mechanisms of their metabolism and for developing bioremediation strategies. oup.com For many organophosphorus compounds, bacteria that can utilize them as a source of energy have been successfully isolated. oup.com These microbes often achieve degradation through hydrolysis of the P-O-alkyl and P-O-aryl bonds, which is a key detoxification step. oup.com The enhanced degradation of chlorfenvinphos in soils with a history of its application suggests the adaptation and proliferation of specific microbial populations capable of its breakdown. cdc.govnih.gov The principle of using native microorganisms from contaminated sites is a viable approach for bioremediation, as they are already adapted to the environment. mdpi.com

Environmental Transport and Distribution

The movement and partitioning of this compound in the environment are governed by several key processes, including its mobility in soil, adsorption to solids, and volatilization.

Soil Mobility and Leaching Potential

This compound is generally considered to have medium mobility in soil. nih.govfao.org This is supported by its soil organic carbon-water (B12546825) partitioning coefficient (Koc), which has been measured at 295 in silt loam soil. nih.gov This Koc value suggests a moderate potential for movement within the soil profile. nih.gov Field studies have consistently shown that chlorfenvinphos exhibits limited leaching. In a sandy loam soil, surface-applied chlorfenvinphos did not leach below a 15 cm depth over a 90-day period. nih.govfao.org Even with significant rainfall, only a very small percentage (1-1.5%) of the applied amount was found to have leached to a depth of 7.5–15 cm after 150 days. cdc.gov When applied as granules at a depth of 7.5 cm, there was minimal movement below 10 cm. apvma.gov.aucdc.gov Similarly, another study found no leaching below a 15 cm depth over 120 days. cdc.gov This low mobility suggests that contamination of groundwater through leaching is not a primary concern. apvma.gov.aucdc.gov

Soil Mobility and Leaching Findings
Koc Value: 295 (silt loam soil), indicating medium mobility. nih.gov
Leaching Depth (Field Study 1): Did not leach below 15 cm in sandy loam soil over 90 days. nih.govfao.org
Leaching Percentage (Field Study 2): 1-1.5% leached to 7.5-15 cm after 150 days, despite 120 mm of rainfall in the first 60 days. cdc.gov
Leaching Depth (Granular Application): Little movement below 10 cm when applied at a 7.5 cm depth. apvma.gov.aucdc.gov
Leaching Depth (Field Study 3): No leaching below 15 cm over 120 days. cdc.gov

Adsorption and Desorption Characteristics in Soil and Sediment

Adsorption to soil and sediment particles is a significant process affecting the environmental fate of this compound. cdc.gov The compound's adsorption is moderately strong, which contributes to its limited mobility. cdc.gov The adsorption process is influenced by the organic matter content of the soil, with slower degradation observed in soils with higher organic matter due to lower bioavailability. apvma.gov.au Experimental Kd sorption coefficients for chlorfenvinphos have been shown to range from 10.6 to 256.0 for various kaolinite (B1170537) and bentonite (B74815) clays, indicating that strong adsorption to clay particles is possible. nih.gov In a study using a silt loam with 2.0% organic carbon, the organic matter-water partitioning coefficient (KOM) was 170, which is equivalent to a KOC of 293. apvma.gov.au Desorption studies have revealed that the adsorption of chlorfenvinphos is not always completely reversible, exhibiting hysteresis in many cases. mdpi.com

Adsorption/Desorption Parameters
Koc (Silt Loam Soil): 293-295. apvma.gov.aunih.gov
Kd (Kaolinite and Bentonite Clays): 10.6 - 256.0. nih.gov
KOM (Silt Loam Soil): 170. apvma.gov.au
Hysteresis: Observed in desorption studies, indicating partially irreversible adsorption. mdpi.com

Volatilization from Environmental Surfaces

Volatilization of this compound from moist soil and water surfaces is not considered a major dissipation pathway. rayfull.comnih.gov This is due to its low vapor pressure and Henry's Law constant. apvma.gov.auapvma.gov.au While some volatilization can occur, the compound is expected to degrade relatively quickly in the atmosphere. The estimated atmospheric half-life due to reaction with hydroxyl radicals is about 7 hours, and with ozone is 92 hours. apvma.gov.aucdc.gov Therefore, any chlorfenvinphos that does volatilize is not expected to persist in the air. apvma.gov.au

Dissipation in Natural Water and Sediment Systems

The dissipation of this compound in natural water and sediment systems is relatively rapid, with reported half-lives for the entire system ranging from 27 to 91 days, with the rate being proportional to the temperature. apvma.gov.au In a study where a natural pond was treated with chlorfenvinphos, the half-life in the water column was 8.3 days. apvma.gov.au Another study reported a whole-system half-life of 27.0 days. apvma.gov.au In river water, when processes like volatilization and adsorption were also considered, the half-life was 13.2 days. rayfull.com Adsorption to sediment plays a key role in its removal from the water column. cdc.gov In one pond study, the peak concentration in the sediment was observed 4.8 days after application. apvma.gov.au

Dissipation Half-life (t½) in Water/Sediment Systems
Natural Pond Water: 8.3 days. apvma.gov.au
River Water (Chemical & Biological Degradation): 51.2 days. rayfull.com
River Water (All Processes): 13.2 days. rayfull.com
Whole Water-Sediment System: 27.0 - 91 days. apvma.gov.au

Environmental Persistence in Various Matrices

The environmental persistence of a chemical compound refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. For this compound, this is a critical aspect of its environmental fate, as its longevity in different environmental compartments—such as soil, water, and sediment—determines its potential for long-term impact and exposure. The persistence is often quantified by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate.

The degradation of this compound in the environment is influenced by a combination of biotic and abiotic factors. Biodegradation by microorganisms is a primary pathway for its breakdown in soil and water. cdc.govcdc.gov Abiotic processes such as hydrolysis and photolysis also contribute to its degradation, although their significance varies depending on the environmental matrix and conditions. cdc.gov

Persistence in Soil

The persistence of this compound in soil is highly variable and is significantly affected by soil type, organic matter content, moisture, temperature, and the history of pesticide application. cdc.govcdc.gov

Detailed Research Findings:

Influence of Soil Type and Organic Matter: Research has consistently shown that this compound is more persistent in soils with high organic matter content, such as peat soils, compared to sandy soils. cdc.govcdc.gov In one study, a peat soil with 47.8% organic matter retained 70% of the applied chlorfenvinphos after 21 weeks, and 30% remained after nearly a year. cdc.govcdc.gov In contrast, sandy soils with low organic matter (1.6–2.2%) showed that only 3–15% of the applied amount remained after 15 weeks. cdc.govcdc.gov The strong adsorption of the compound to organic matter in peat soils is thought to reduce its availability to microorganisms, thereby slowing down its degradation. cdc.gov

Role of Microbial Degradation: Biodegradation is the dominant process for the loss of chlorfenvinphos from soil. cdc.govcdc.gov Laboratory studies comparing sterilized and unsterilized soil demonstrated that the disappearance rate of chlorfenvinphos was more than 15 times slower in sterilized soil, highlighting the critical role of microbial activity. cdc.gov Repeated applications of chlorfenvinphos can lead to enhanced microbial degradation, as specific soil microbial populations adapt to using the pesticide as a substrate. cdc.gov

Effect of Temperature and Moisture: Higher temperatures generally lead to faster degradation rates, likely due to increased microbial enzyme activity. apvma.gov.au For instance, in a study on sandy loam and organic muck soils, degradation was faster at higher temperatures. apvma.gov.au Soil moisture content also plays a role, with degradation being influenced by the availability of water for microbial processes and hydrolysis. cdc.gov

Half-Life Variations: The half-life of chlorfenvinphos in soil can range widely. In sandy soils, initial half-life values have been reported to be between 4 and 30 weeks. cdc.govcdc.gov In agricultural soils used for growing crops like cauliflower and cabbage, the half-life of chlorfenvinphos was found to be between 9 and 35 days. cdc.gov

Table 1: Half-life of Chlorfenvinphos in Different Soil Types

Soil TypeOrganic Matter (%)pHHalf-life (DT50)Reference
Sandy Loam1.67.2Varies with temp apvma.gov.au
Organic Muck27.86.5Varies with temp apvma.gov.au
Peat Soil47.86.016-23 weeks cdc.govcdc.govinchem.org
Sandy Soils1.6-2.26.9-7.54-30 weeks cdc.govcdc.gov
Agricultural SoilNot SpecifiedNot Specified9-35 days cdc.gov

Persistence in Water and Sediment

In aquatic environments, the persistence of this compound is governed by processes such as hydrolysis, biodegradation, and adsorption to sediment and suspended particles. cdc.govcdc.gov

Detailed Research Findings:

Photolysis: Direct photolysis is not a significant degradation process for chlorfenvinphos in water, as it does not absorb UV light at wavelengths greater than 290 nm. cdc.gov However, photochemical processes have been implicated in the conversion of the trans isomer to the more stable cis isomer on plant foliage. cdc.gov

Biodegradation: As in soil, biodegradation is a key process for the breakdown of chlorfenvinphos in aquatic systems. cdc.gov Microbial degradation is likely the dominant degradation process in natural waters. cdc.gov

Adsorption to Sediment: this compound has a moderate tendency to adsorb to suspended solids and sediment in the water column. cdc.gov This partitioning from the water to particulate matter can be a significant transport mechanism. cdc.gov Once in the sediment, it can persist, with degradation being influenced by the same factors as in soil, including microbial activity and organic matter content. apvma.gov.au In one field study, chlorfenvinphos dissipated from the water column with a half-life of 8.3 days, while the whole system (water and sediment) half-life was 27.0 days, indicating that microbial activity was responsible for the degradation. apvma.gov.au

Table 2: Hydrolytic Half-life of Chlorfenvinphos in Water

pHTemperature (°C)Half-life (DT50)Reference
1.138>700 hours inchem.orgnih.gov
620-30170 days cdc.govcdc.gov
820-3080 days cdc.govcdc.gov
9.138>400 hours inchem.orgnih.gov

Biotransformation and Metabolic Pathways of Cis Chlorfenvinphos in Organisms

Mammalian Metabolism

In mammals, cis-chlorfenvinphos undergoes extensive metabolism primarily in the liver, leading to the formation of various metabolites that are more readily excreted from the body.

Absorption, Distribution, and Excretion Profiles

Following oral administration in mammals such as rats and dogs, chlorfenvinphos (B103538) is rapidly absorbed and subsequently eliminated. inchem.org In rats given an oral dose, a significant portion of the administered radiolabeled chlorfenvinphos was excreted in the urine within the first 24 to 48 hours. inchem.org Fecal elimination accounted for a smaller percentage of the excreted substance. inchem.org Similarly, in dogs, the majority of an oral dose was eliminated through urine within 24 hours. inchem.org Studies have shown that after absorption, unchanged chlorfenvinphos can be detected in the peripheral blood. inchem.org The compound does not tend to accumulate in tissues. wikipedia.org In a human volunteer study, oral administration of radiolabeled chlorfenvinphos resulted in rapid urinary excretion, with 94% of the dose eliminated within 24 hours. inchem.orgapvma.gov.au

Proposed Metabolic Pathways and Metabolite Identification

The metabolism of this compound in mammals proceeds through several key pathways, including oxidative dealkylation, hydrolysis, and the formation of conjugated products. The primary site of metabolism is the liver, where enzymes facilitate these transformations. wikipedia.org

One of the main metabolic reactions is the oxidative dealkylation of the ethyl groups attached to the phosphate (B84403) ester. wikipedia.orgcdc.gov This process leads to the formation of 2-chloro-1-(2,4-dichlorophenyl) vinyl ethyl hydrogen phosphate and acetaldehyde. wikipedia.orgcdc.gov The resulting phosphate metabolite can be further broken down. wikipedia.org

Hydrolysis of the vinyl phosphate bond is another significant pathway, resulting in the formation of various breakdown products.

Key identified urinary metabolites in rats include:

2-chloro-1-(2,4-dichlorophenyl) vinyl ethyl hydrogen phosphate inchem.org

[1-(2,4-dichlorophenyl) ethyl β-D-glucopyranosid] uronic acid (a glucuronide conjugate) inchem.org

2,4-dichloromandelic acid inchem.org

2,4-dichlorophenylethanediol glucuronide inchem.org

2,4-dichlorohippuric acid (glycine conjugate) inchem.orgnih.gov

The formation of these metabolites indicates that the metabolic process involves de-ethylation, hydrolysis of the vinyl phosphate bond, reduction of a ketone group, and conjugation with glucuronic acid and glycine. inchem.org

Enzyme Systems Involved in Xenobiotic Biotransformation

Several enzyme systems are responsible for the biotransformation of this compound in mammals. These include:

Mixed-function oxidases (MFOs), particularly cytochrome P450 enzymes located in liver microsomes, play a central role in the initial oxidative dealkylation of chlorfenvinphos. wikipedia.orgresearchgate.net The activity of these enzymes can be induced by pretreatment with substances like phenobarbital (B1680315) or dieldrin, which can increase the rate of chlorfenvinphos metabolism. apvma.gov.aucdc.gov

Esterases are involved in the hydrolysis of the phosphate ester bonds of chlorfenvinphos and its metabolites.

Glutathione (B108866) S-transferases (GSTs) facilitate the conjugation of metabolites with glutathione, a key step in their detoxification and subsequent excretion. wikipedia.org

The interplay of these enzyme systems is crucial for the detoxification of chlorfenvinphos.

Interspecies Variations in Metabolic Profiles

Significant variations in the rate and profile of chlorfenvinphos metabolism have been observed among different mammalian species. These differences can contribute to the observed variations in acute toxicity.

For instance, the rate of oxidative detoxification (O-dealkylation) in the liver varies considerably, with the relative rates in liver slices following the order: rat < mouse < rabbit < dog. apvma.gov.aucdc.gov This suggests that dogs are more efficient at detoxifying chlorfenvinphos through this pathway compared to rats. apvma.gov.au In vitro studies have also shown that chlorfenvinphos metabolism is more rapid in dogs than in rats. apvma.gov.au These interspecies differences in metabolic capacity are a key factor in the differential susceptibility of various species to the toxic effects of chlorfenvinphos. cdc.gov

Plant Metabolism and Translocation

The fate of this compound in plants involves absorption through the foliage and subsequent metabolic breakdown.

Foliar Absorption and Metabolism

When applied to plant foliage, chlorfenvinphos can be absorbed by the leaves. nih.gov Studies on cabbage have shown that the initial half-life of chlorfenvinphos on foliage is approximately 2-3 days, with the rate of degradation slowing down thereafter. cdc.gov A significant portion of the applied compound can be lost from the foliage within a few days, likely due to volatilization. cdc.govapvma.gov.au

There is evidence of a photochemical conversion of the trans-isomer to the cis-isomer on plant foliage. cdc.gov Research indicates that there is no significant translocation of radioactivity from treated leaves to other parts of the plant, suggesting that the absorbed compound and its metabolites remain localized within the treated foliage. apvma.gov.au The full metabolic pathway in plants has not been completely elucidated, but it is clear that the parent compound is degraded over time. apvma.gov.au

Root Uptake and Systemic Translocation

The absorption of chlorfenvinphos from the soil by plant roots and its subsequent movement throughout the plant, known as systemic translocation, has been the subject of scientific investigation. Studies using radiolabelled chlorfenvinphos applied to soil have demonstrated that plants can absorb the compound through their root systems. For instance, in greenhouse studies where cabbage was grown in soil treated with 14C-labelled chlorfenvinphos, the compound was taken up by the plant. inchem.org

However, the extent of translocation from the roots to other parts of the plant, or from treated leaves to other tissues, appears to be limited. Research has shown no evidence of translocation of radioactivity from treated leaves to untreated parts of the plant following foliar application. apvma.gov.au When applied to soil, the majority of the substance and its metabolites tend to remain concentrated in the roots of crops like carrots and the bulbs of onions, with very little moving into the foliage.

Research on various crops grown in soil treated with chlorfenvinphos revealed that the residues, including the cis-isomer, were primarily located in the peel of root vegetables. In carrots, residues were found almost exclusively in the peel, while in potatoes, they were concentrated in the outer 1-2 mm layer. This suggests that while root uptake occurs, extensive systemic translocation into the edible aerial or internal parts of the plant is not a major pathway.

Table 1: Residue Distribution of Chlorfenvinphos in Plants Following Soil Application

Crop Plant Part Residue Findings
Cabbage Roots Residues detected following uptake from treated soil.
Carrots Peel Residues almost exclusively found in the peel.
Core Negligible residues found in the core.
Potatoes Peel (outer 1-2mm) Residues concentrated in the outer layer.
Inner Tuber Minimal residues detected.
Onions Bulb Residues concentrated in the bulb.
Foliage Very little translocation observed into the foliage.

Metabolite Formation in Plant Tissues (e.g., sugar conjugates)

Once absorbed by plants, this compound undergoes biotransformation into various metabolites. The metabolic pathways in plants, while not fully elucidated, involve several key chemical reactions. apvma.gov.auapvma.gov.au A primary degradation route is the hydrolysis of the phosphate ester bond. nih.gov

The breakdown of chlorfenvinphos in plants leads to the formation of several key substances. These include:

Desethyl-chlorfenvinphos : Formed by the removal of one of the ethyl groups from the phosphate ester. nih.gov

2,4-Dichlorophenacyl chloride

1-(2,4-Dichlorophenyl)ethan-1-ol

2,4-Dichlorobenzoic acid

2,4-Dichloromandelic acid

A significant metabolic process in plants is conjugation, where the initial metabolites are bound to endogenous molecules like sugars. nih.govresearchgate.net This process increases the water solubility of the compounds, which facilitates their storage and detoxification within the plant, often in vacuoles. nih.gov For chlorfenvinphos, water-soluble metabolites have been identified in plants, which are likely conjugates of the primary metabolites. While the specific structure of these sugar conjugates for this compound is not extensively detailed in available literature, it represents a recognized pathway for pesticide metabolism in plant species. nih.govresearchgate.net

Furthermore, a photochemical conversion of the trans-isomer to the cis-isomer has been observed on the foliage of treated plants, adding another layer to the compound's fate in the plant environment. cdc.gov

Table 2: Identified or Proposed Metabolites of Chlorfenvinphos in Plants

Metabolite Name Precursor Compound Metabolic Process
desethyl-chlorfenvinphos Chlorfenvinphos O-de-ethylation
2,4-Dichlorophenacyl chloride Chlorfenvinphos Hydrolysis
1-(2,4-Dichlorophenyl)ethan-1-ol 2,4-Dichlorophenacyl chloride Reduction
2,4-Dichloromandelic acid 1-(2,4-Dichlorophenyl)ethan-1-ol Oxidation
2,4-Dichlorobenzoic acid 2,4-Dichloromandelic acid Oxidation/Decarboxylation
Water-soluble conjugates Primary Metabolites Conjugation (e.g., with sugars)

Metabolism in Invertebrates and Other Organisms

The metabolism of chlorfenvinphos in invertebrates is crucial to its function as an insecticide. Like other organophosphorus compounds, its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), which is vital for nerve function in insects. apvma.gov.au

In aquatic invertebrates, metabolic pathways for organophosphate pesticides generally involve oxidation and hydrolysis. nih.gov For example, midges of the Chironomus species are known to metabolize organophosphates through oxidative desulfurization to their corresponding oxon forms or through hydrolysis to phenols. nih.gov The enzymes responsible for these transformations include mixed-function oxidases (such as cytochrome P450) and carboxylesterases, which perform Phase I reactions. nih.gov Subsequently, the resulting metabolites can be conjugated with molecules like glutathione in Phase II reactions, catalyzed by glutathione-S-transferases (GSTs). nih.gov

Aquatic invertebrates are considered to be at high risk from chlorfenvinphos exposure. apvma.gov.auherts.ac.uk The compound's toxicity varies among species, influenced by their respective metabolic capabilities.

In soil ecosystems, microorganisms play a significant role in the degradation of chlorfenvinphos. Enhanced microbial degradation (EMD) has been observed in some agricultural settings, such as mushroom cultivation, where the repeated application of the insecticide led to a microbial population capable of breaking it down more rapidly. apvma.gov.au This demonstrates that specific microorganisms can adapt to use the compound as a substrate, influencing its persistence in the environment. Studies have shown that in non-sterile soils, chlorfenvinphos degrades significantly faster than in sterilized soils, confirming the critical role of microbial action. apvma.gov.au

Table 3: Key Metabolic Processes for Chlorfenvinphos in Invertebrates and Microorganisms

Organism Group Key Metabolic Pathways Relevant Enzymes Result
Insects (general) Inhibition of Acetylcholinesterase Acetylcholinesterase (target) Neurotoxicity
Aquatic Invertebrates Oxidation, Hydrolysis, Conjugation Cytochrome P450, Carboxylesterases, Glutathione-S-transferases Detoxification/Metabolism
Soil Microorganisms Biodegradation Various microbial enzymes Breakdown of parent compound

Ecotoxicological Assessment of Cis Chlorfenvinphos

Aquatic Ecotoxicity

The presence of cis-chlorfenvinphos in aquatic environments poses a considerable risk to a range of organisms, from fish to invertebrates and microbial communities.

Toxicity to Fish Species (acute and chronic effects)

This compound, as a component of technical chlorfenvinphos (B103538), demonstrates moderate to very high toxicity to fish species, varying significantly among different types of fish. Acute toxicity, measured by the 96-hour median lethal concentration (LC50), indicates high susceptibility in species like carp (B13450389) and Tilapia nilotica. apvma.gov.au For instance, the mosquitofish (Gambusia holbrooki) exhibited significant behavioral impairment and acetylcholinesterase (AChE) inhibition when exposed to sublethal concentrations of a commercial formulation of chlorfenvinphos. nih.gov The 96-hour behavioral EC50 values for this species ranged from 5.2 to 9.0 µg/L, with a strong inhibition of AChE observed at an IC50 of 3.55 µg/L. nih.gov

Chronic exposure studies have established a 7-day No-Observed-Effect Concentration (NOEC) for rainbow trout at 10 µg/L and a Lowest-Observed-Effect Concentration (LOEC) at 100 µg/L. apvma.gov.au

Table 1: Acute and Chronic Toxicity of Chlorfenvinphos to Various Fish Species

Species Endpoint Value (µg/L) Exposure Duration Reference
Rainbow Trout (Oncorhynchus mykiss) 96-hour LC50 7,630 96 hours hpc-standards.com
Rainbow Trout (Oncorhynchus mykiss) 7-day NOEC 10 7 days apvma.gov.au
Rainbow Trout (Oncorhynchus mykiss) 7-day LOEC 100 7 days apvma.gov.au
Fathead Minnow (Pimephales promelas) 7-day NOEC 5,440 7 days hpc-standards.com
Salmonidae family 96-hour LC50 1.1 (a.i. mg/L) 96 hours rayfull.com
Mosquitofish (Gambusia holbrooki) 96-hour IC50 (AChE Inhibition) 3.55 96 hours nih.gov
Mosquitofish (Gambusia holbrooki) 96-hour EC50 (Behavioral) 5.2 - 9.0 96 hours nih.gov

Toxicity to Aquatic Invertebrates (e.g., Daphnia magna)

Aquatic invertebrates are particularly vulnerable to this compound. apvma.gov.au Studies on Daphnia magna, a key indicator species, consistently show high acute toxicity. The median effective concentration (EC50) for immobilization varies slightly across studies but remains in the low microgram-per-liter range, highlighting its potent effect. For example, a 48-hour EC50 for Daphnia magna has been reported as low as 0.00025 mg/L (0.25 µg/L). rayfull.com Other studies report 24-hour and 48-hour EC50 values of 8.0 mg/L and 6.0 mg/L, respectively, though these higher values may reflect differences in test conditions or formulations. hpc-standards.com The high toxicity to aquatic invertebrates is a significant concern for potential spray drift and runoff from agricultural applications. apvma.gov.au

**Table 2: Acute Toxicity of Chlorfenvinphos to *Daphnia magna***

Endpoint Value Exposure Duration Reference
EC50 (Immobilization) 0.25 µg/L 48 hours rayfull.com
EC50 (Immobilization) 8,000 µg/L 24 hours hpc-standards.com
EC50 (Immobilization) 6,000 µg/L 48 hours hpc-standards.com

Effects on Algal and Microbial Populations in Aquatic Environments

The impact of this compound extends to primary producers and microbial communities in aquatic systems. The compound is classified as moderately toxic to algae. For the green algae Selenastrum capricornutum, the 96-hour IC50 (concentration causing 50% inhibition of growth) was determined to be 1,600 µg/L. Other studies have reported a 24-hour EC50 for Chlorella vulgaris at 245 mg/L and for Pseudokirchneriella subcapitata at 10 mg/L. hpc-standards.com

In terms of microbial populations, biodegradation is recognized as the primary process for the loss of chlorfenvinphos from natural waters. cdc.govcdc.gov This suggests that while the compound can be toxic, aquatic microorganisms also play a crucial role in its degradation, with dissipation being much faster in natural systems compared to sterile environments. cdc.gov

Terrestrial Ecotoxicity

On land, this compound presents a high risk to avian species and can affect essential soil organisms.

Avian Toxicity (acute and subchronic effects, brain acetylcholinesterase inhibition)

Chlorfenvinphos is categorized as highly toxic to birds. apvma.gov.auherts.ac.uk The acute oral median lethal dose (LD50) for the Bobwhite quail (Colinus virginianus) is 80 mg a.i./kg. rayfull.com

Subchronic exposure studies also highlight significant neurological effects. In one study, pigeons and pheasants fed a diet containing 100 mg a.i./kg of chlorfenvinphos for 28 days showed significantly depressed brain acetylcholinesterase activity compared to controls, even without showing outward symptoms of organophosphate poisoning. This establishes a 28-day Lowest-Observed-Effect Concentration (LOEC) of 100 mg a.i./kg for these species based on brain esterase inhibition. As with other organophosphates, the inhibition of acetylcholinesterase is the primary mechanism of toxicity, leading to neurotoxic effects. researchgate.net

Table 3: Avian Toxicity of Chlorfenvinphos

Species Endpoint Value (mg a.i./kg) Exposure Duration Effect Reference
Bobwhite quail (Colinus virginianus) Acute Oral LD50 80 Single Dose Mortality rayfull.com
Pigeon, Pheasant 28-day LOEC 100 (in diet) 28 days Brain Acetylcholinesterase Inhibition

Effects on Soil Organisms (e.g., earthworms, microbial processes)

Earthworms, which are vital for soil health, are susceptible to chlorfenvinphos. The compound is considered moderately toxic to earthworms. herts.ac.uk A study on Eisenia fetida found that the organophosphate was rapidly and irreversibly bound to biomolecules within the earthworm. acs.org This binding to the target site likely contributes to its toxicity. The bioavailability and toxicity of the insecticide in soil are influenced by the soil's organic matter content, with higher organic matter reducing both uptake and toxicity. acs.org

Toxicity to Beneficial Insects (e.g., honeybees)

The impact of pesticides on non-target beneficial insects, particularly pollinators like the honeybee (Apis mellifera), is a critical aspect of their ecotoxicological assessment. Chlorfenvinphos, an organophosphate insecticide, is recognized as being toxic to honeybees. herts.ac.ukherts.ac.uk It functions as an acetylcholinesterase (AChE) inhibitor, disrupting the nervous system. herts.ac.uk

Residue analysis of beehive products has shown that chlorfenvinphos can be detected in pollen and can accumulate in beeswax. plos.orgnih.govapvma.gov.au This indicates potential routes of exposure for bees within the hive environment. plos.org

Table 1: Acute Toxicity of Chlorfenvinphos to Honeybees (Apis mellifera)

ParameterValue (µg/bee)Toxicity ClassificationSource
Oral LD₅₀0.55Highly Toxic
Contact LD₅₀4.1Moderately Toxic
Contact LD₅₀0.41Moderately Toxic
Note: Data pertains to technical grade chlorfenvinphos, a mixture of isomers, not specifically this compound.

Bioaccumulation and Bioconcentration Potential

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from all environmental sources, while bioconcentration specifically refers to uptake from the water. The potential for this compound to accumulate in organisms is a key consideration in its environmental risk profile.

The bioaccumulation potential of a chemical is often initially estimated using its octanol-water partition coefficient (log Kow). For chlorfenvinphos, the log Kow suggests a moderate potential for bioconcentration in aquatic organisms. Based on this, various models have estimated the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. These estimations for chlorfenvinphos have produced a wide range of BCF values, from 37 to 460.

More specific data for this compound indicates a low potential for bioconcentration based on an estimated BCF of 28. However, a study that considered the differing metabolic rates of the two isomers estimated a higher BCF value for the cis-isomer, in the range of 230–400. This higher estimate is attributed to the slower degradation rate of the cis-isomer compared to the trans-isomer, which could lead to greater accumulation in tissues.

Experimentally, a bioconcentration study on the golden orfe (Leuciscus idus) exposed to chlorfenvinphos resulted in a BCF of 90. nih.gov Furthermore, studies have confirmed that chlorfenvinphos residues can accumulate in the beeswax of beehives. apvma.gov.au

Table 2: Bioconcentration Factor (BCF) Data for Chlorfenvinphos and its Isomers

CompoundBCF ValueMethodOrganism/SystemSource
This compound28Estimated from log KowAquatic Organisms
Chlorfenvinphos37 - 460Estimated from regression equationsAquatic Organisms
This compound230 - 400Estimated based on metabolic ratesNot Specified
Chlorfenvinphos90ExperimentalGolden orfe (Leuciscus idus) nih.gov

Mechanisms of Toxicity and Health Implications of Cis Chlorfenvinphos

Neurotoxicity Mechanisms

The primary mechanism of toxicity for cis-Chlorfenvinphos, an organophosphate insecticide, is neurotoxicity, stemming from its effects on the nervous system. herts.ac.ukherts.ac.uk This manifests through several key pathways, including the inhibition of a critical enzyme, the induction of oxidative stress, and subsequent neurological and behavioral changes.

Acetylcholinesterase (AChE) Inhibition and Cholinergic Syndrome

This compound is a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132) in synaptic clefts. herts.ac.ukherts.ac.ukwikipedia.org By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to the overstimulation of cholinergic receptors in both the central and peripheral nervous systems. wikipedia.orgresearchgate.net This overstimulation results in a condition known as cholinergic syndrome. wikipedia.orgmsdvetmanual.com

The inhibition of AChE by organophosphates like this compound occurs through phosphorylation of the enzyme's active site. wikipedia.org While this phosphorylation can be initially reversible, it can undergo a process called "aging," where it becomes irreversible, leading to prolonged enzyme inactivation. wikipedia.org

The clinical manifestations of cholinergic syndrome are widespread and depend on the part of the nervous system affected. wikipedia.org Symptoms can include hypersecretions (such as salivation, lacrimation, and urination), gastrointestinal issues (like diarrhea and vomiting), bronchoconstriction, muscle fasciculations, and weakness. msdvetmanual.com In severe cases, it can lead to respiratory failure, which is often the cause of death in acute poisoning. wikipedia.org

An intermediate syndrome has also been described in organophosphate poisoning, occurring between the acute cholinergic crisis and the onset of delayed neuropathy. vghtpe.gov.tw This syndrome is characterized by muscle weakness, particularly affecting respiratory muscles, and can contribute significantly to morbidity and mortality. vghtpe.gov.tw

Impact on Brain Oxidative Status and Antioxidative Enzyme Systems

Beyond its direct effects on the cholinergic system, this compound has been shown to induce oxidative stress in the brain. nih.gov This occurs due to an imbalance between the production of reactive oxygen species (ROS) and the capacity of the body's antioxidant defense systems to neutralize them. researchgate.netresearchgate.net

Studies in rats have demonstrated that subchronic exposure to chlorfenvinphos (B103538) leads to changes in the brain's oxidative status. nih.gov Specifically, an increase in the activities of key antioxidative enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and glutathione reductase (GR) has been observed. nih.govresearchgate.net This enzymatic upregulation is a cellular response to combat the increased levels of ROS.

Despite the increased activity of these enzymes, a decrease in the level of reduced glutathione (GSH), a crucial non-enzymatic antioxidant, has also been reported. nih.gov This depletion of GSH suggests that the antioxidant system is overwhelmed by the extent of oxidative stress. nih.govresearchgate.net Oxidative stress is a known pathomechanism in various neurological disorders. nih.gov

Neurological Disorders and Behavioral Effects

The neurotoxic effects of this compound can lead to a range of neurological disorders and behavioral changes. herts.ac.ukherts.ac.uk Chronic, low-level exposure to organophosphates has been associated with a variety of neuropsychological and psychiatric issues. food.gov.uk

Symptoms frequently reported by individuals with long-term exposure to organophosphates include:

Anxiety

Confusion

Depression

Headache

Fatigue

Impaired concentration

Irritability

Memory loss

Muscular pains and spasms

Nausea

Nightmares

Numbness of the extremities

Respiratory disease

Sleep disorders food.gov.uk

Exposure to organophosphates has also been linked to more severe neurological conditions and developmental issues. researchgate.netmdpi.com While direct causal links in humans can be challenging to establish, the known mechanisms of neurotoxicity provide a strong basis for these associations. mdpi.com

Genotoxicity and Mutagenicity Assessment

The assessment of the genotoxic and mutagenic potential of chemicals is crucial for understanding their long-term health risks. Genotoxicity refers to the ability of a substance to damage the genetic information within a cell, while mutagenicity is the capacity to induce mutations. currentseparations.com

Standardized tests, such as the bacterial reverse mutation assay (Ames test), are commonly used as an initial screen for genotoxic activity. fao.org This test detects point mutations in strains of Salmonella typhimurium and Escherichia coli. fao.org A positive result in the Ames test indicates that a substance can induce mutations in these bacteria, suggesting a potential for similar effects in other organisms. fao.org

While some sources state that no significant genotoxicity has been reported for chlorfenvinphos, it is important to note that the genotoxicity of a technical pesticide product can be influenced by its impurities. wikipedia.orgrjpbr.com Therefore, testing of the specific technical product is essential for a comprehensive assessment. rjpbr.com Further research using a battery of in vitro and in vivo tests would be necessary to definitively characterize the genotoxic and mutagenic profile of this compound.

Endocrine Disrupting Properties and Mechanisms

Endocrine disrupting chemicals (EDCs) are exogenous substances that interfere with the normal function of the endocrine system. nih.govnih.gov This interference can occur through various mechanisms, including mimicking or blocking hormone receptors, altering hormone synthesis and metabolism, and disrupting feedback loops. nih.gov

Identification as an Endocrine Disruptor

This compound has been identified as an endocrine disruptor. herts.ac.ukherts.ac.uk It is included in lists of chemicals with known or suspected endocrine-disrupting properties. mdpi.comiehconsulting.co.uk The European Commission has established a community strategy for endocrine disrupters, which includes a priority list of substances for further evaluation. europa.eu

The mechanisms by which this compound exerts its endocrine-disrupting effects are a subject of ongoing research. As an organophosphate pesticide, it belongs to a class of chemicals that have been shown to have endocrine-disrupting properties. nih.gov The potential for these chemicals to interfere with hormonal signaling pathways is a significant public health concern, as it can lead to a variety of adverse health outcomes, including reproductive and developmental problems. beyondpesticides.orgoecd.org

Research on Hormonal Pathway Modulation

Chlorfenvinphos has been identified as a potential endocrine disruptor. herts.ac.uk Research indicates that it can modulate hormonal pathways, affecting the concentration of crucial steroid hormones.

One study investigated the effects of a single oral administration of chlorfenvinphos on plasma corticosteroid levels in rats. nih.gov The research observed a significant increase in both corticosterone (B1669441) and aldosterone (B195564) concentrations following exposure. nih.gov The peak increase in these plasma corticosteroids occurred within one hour of administration. nih.gov Notably, this rapid hormonal change happened while brain acetylcholinesterase activity was only slightly inhibited, suggesting that the alterations in plasma corticosteroids are not directly related to the compound's primary mechanism of AChE inhibition in the brain. nih.gov

Some organophosphorus pesticides have been reported to exert effects on thyroid and estrogen pathways, primarily by preventing the binding of the thyroid receptor or by increasing the expression of estrogen receptors. researchgate.net

Table 1: Effects of this compound on Plasma Corticosteroid Levels in Rats

This table summarizes the observed changes in hormone concentrations in rats following a single oral dose of chlorfenvinphos.

HormoneTime Post-AdministrationObservation
Corticosterone 1 and 3 hoursSignificant increase. nih.gov
Aldosterone 1 to 6 hoursSignificant increase. nih.gov

Hepatic and Renal Toxicity

Toxicological assessments have examined the potential for this compound to induce toxicity in the liver and kidneys, primarily through animal studies, as human data on these specific effects are limited. nih.gov

Hepatic Toxicity: In a long-term (104-week) study involving rats fed diets containing chlorfenvinphos, an increased liver-to-body-weight ratio was observed at a concentration of 100 parts per million (ppm). inchem.org However, other studies on rats and dogs receiving chlorfenvinphos for 12 weeks, or rats for 104 weeks, reported no notable effects on the liver at the doses tested. nih.gov

Renal Toxicity: Studies on dogs have provided insights into the renal effects of chlorfenvinphos. In a 12-week study, mongrel dogs administered daily doses showed no gross or microscopic histopathology in kidney tissues. nih.gov Similarly, a chronic 104-week study in Beagle dogs fed dietary chlorfenvinphos also revealed no gross or microscopic renal histopathology or significant changes in relative kidney weights. nih.gov It is important to note, however, that renal function was not specifically assessed in these studies. nih.gov

Table 2: Summary of Hepatic and Renal Findings in Animal Studies

This table outlines key findings from toxicological studies on the effects of chlorfenvinphos on the liver and kidneys of mammals.

SpeciesDurationFindings
Rat 104 weeksIncreased liver-weight ratio at 100 ppm; no increase in tumour incidence. inchem.org
Dog (Mongrel) 12 weeksNo gross or microscopic histopathology in kidney tissues. nih.gov
Dog (Beagle) 104 weeksNo gross or microscopic renal histopathology; no significant changes in relative kidney weights. nih.gov

Systemic Toxicological Profiles in Mammals

The systemic toxicity of this compound in mammals is primarily characterized by its potent inhibition of acetylcholinesterase. Exposure through ingestion, inhalation, or skin contact can lead to signs of poisoning associated with cholinesterase inhibition.

In mammals, observed systemic signs may include excessive salivation, rapid breathing, loss of coordination, generalized body tremors, and convulsions. Studies in various animal models have been conducted to characterize the systemic toxicological profile.

Rats: In a 104-week chronic study, female rats exposed to higher doses of chlorfenvinphos showed a significant decrease in body weight gain for a portion of the study period. nih.gov

Dogs: In prolonged exposure studies, no significant effect on mortality and survival was reported for dogs given chlorfenvinphos in their diet for up to 104 weeks. nih.gov An acute oral LD₅₀ (the dose lethal to 50% of a test population) in female Beagle dogs was cited as being greater than 5,000 mg/kg. nih.gov

Mice: Chlorfenvinphos appears to be less toxic to mice than to rats. nih.gov The oral LD₅₀ in BDF1 mice was estimated to be 148 mg/kg. nih.gov

While the primary toxic action is on the nervous system, human data on other systemic effects following oral exposure are scarce. cdc.govnih.gov No studies were located regarding hematological, cardiovascular, gastrointestinal, or musculoskeletal effects in humans after oral exposure to chlorfenvinphos. nih.gov

Table 3: Systemic Toxicity Observations in Mammalian Species

This table presents a summary of systemic effects and toxicity values for chlorfenvinphos in different mammals.

SpeciesStudy Type/DurationKey Systemic Findings
Rat (Female) 104-week chronic studySignificant decrease in body weight gain at higher doses. nih.gov
Dog (Beagle) Acute oral studyLD₅₀ > 5,000 mg/kg. nih.gov
Dog 12-week and 104-week studiesNo significant effect on mortality or survival. nih.gov
Mouse (BDF1) Acute oral studyOral LD₅₀ estimated at 148 mg/kg. nih.gov
Mammals (General) Acute/Repeated ExposureSigns of cholinesterase inhibition: excessive salivation, tremors, convulsions.

Remediation and Detoxification Strategies for Cis Chlorfenvinphos Contamination

Bioremediation Approaches

Bioremediation has emerged as a cost-effective and environmentally friendly alternative to traditional physicochemical methods for decontaminating pesticide-polluted sites. researchgate.netresearchgate.net This process utilizes microorganisms or their enzymes to break down and detoxify pollutants. researchgate.net

Application of Microbial Degradation in Contaminated Media (soil, water)

Microbial degradation is a primary mechanism for the breakdown of cis-chlorfenvinphos in the environment, particularly in soil. nih.gov A variety of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade organophosphorus pesticides. oup.comnih.gov These microbes can utilize the pesticide as a source of nutrients, breaking it down into less toxic or non-toxic substances through processes like hydrolysis, oxidation, and dealkylation. oup.comnih.gov The hydrolysis of P-O-alkyl and P-O-aryl bonds is considered a crucial step in the detoxification process. oup.com

Several bacterial genera, such as Pseudomonas, Bacillus, Flavobacterium, and Arthrobacter, have been identified as effective degraders of various pesticides. researchgate.netresearchgate.net For instance, research has shown that strains of Achromobacter and Bordetella contain frequently identified polycyclic aromatic hydrocarbon (PAH) degraders, and a strain of Serratia marcescens has been found to completely degrade diazinon, another organophosphate. researchgate.net Fungi, including species of Aspergillus and Trichoderma, also play a role in the biodegradation of these compounds. nih.gov The effectiveness of microbial degradation is influenced by several environmental factors, including pH, temperature, moisture, and the availability of other nutrients. sciensage.infoekb.eg

Table 1: Microorganisms Involved in the Degradation of Organophosphorus Pesticides

Microorganism Type Genera Reference
Bacteria Pseudomonas, Klebsiella sp., Bacillus subtilis nih.gov
Bacteria Flavobacterium sp. oup.com
Bacteria Achromobacter, Bordetella, Serratia marcescens researchgate.net
Fungi Trichoderma spp., Aspergillus spp., white rot fungi nih.gov
Algae Marine chlorella nih.gov

Enhanced Biodegradation in Environments with Prior Exposure

A phenomenon known as enhanced or accelerated biodegradation can occur in soils with a history of repeated pesticide applications. cdc.govresearchgate.netiastate.edu In these environments, the microbial populations adapt, developing a greater capacity to rapidly break down the specific pesticide. researchgate.netiastate.edu This adaptation is a result of the selection and proliferation of microorganisms that can utilize the pesticide as a carbon or nutrient source. iastate.edu

Studies have shown that the half-life of chlorfenvinphos (B103538) is shorter in fields with a longer history of its use, indicating enhanced microbial activity. cdc.gov This increased degradation rate can, however, lead to reduced efficacy of the pesticide for pest control. researchgate.netapvma.gov.au The development of enhanced biodegradation is influenced by factors such as soil pH, moisture, and temperature. researchgate.net For example, the reduced efficacy of chlorfenvinphos was observed only in previously treated soil with a higher pH. researchgate.net It's also important to note that this enhanced degradation can be specific to a particular chemical structure; microbial populations adapted to one organophosphorus insecticide may not necessarily degrade others at an accelerated rate. iastate.edu

Enzymatic Detoxification Systems (in vitro/in vivo)

The detoxification of this compound is primarily an enzymatic process, both within living organisms (in vivo) and in laboratory settings (in vitro). nih.gov The key enzymes involved in this process are part of the multi-phase metabolic detoxification system. mdpi.com

In Phase I of this process, enzymes like cytochrome P450 monooxygenases (P450s) and carboxyl/cholinesterases (CCEs) convert the lipophilic this compound into more hydrophilic (water-soluble) products. mdpi.com This is a critical step, as the toxicity of organophosphates is linked to their ability to inhibit acetylcholinesterase in the nervous system. cdc.govwikipedia.org The primary detoxification reaction for chlorfenvinphos is O-de-ethylation, an oxidative process catalyzed by cytochrome P-450 enzymes in the liver. nih.gov The rate of this oxidative detoxification is inversely correlated with the acute toxicity of the compound in different species. nih.gov For example, rabbits, which are relatively resistant to chlorfenvinphos, have highly effective liver enzymes for its detoxification. nih.gov

In Phase II, other enzymes further conjugate these metabolites, making them even more water-soluble and easier to excrete from the body. mdpi.com Research has also explored the potential of using isolated enzymes or genetically engineered microorganisms that express specific degradative enzymes for bioremediation purposes. oup.com

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) are another effective technique for the degradation of persistent organic pollutants like this compound. metu.edu.tr AOPs generate highly reactive hydroxyl radicals (•OH), which have a strong oxidation potential and can mineralize recalcitrant organic compounds into simpler, non-toxic substances like water and carbon dioxide. metu.edu.trsci-hub.se

Various AOPs can be employed, including the use of ozone, hydrogen peroxide, UV radiation, and Fenton-like processes. metu.edu.trsci-hub.se The Fenton process, which involves the reaction of hydrogen peroxide with an iron catalyst, is a commonly used AOP for pesticide removal. metu.edu.tr Research has shown that a Fenton-like process using an iron-exchanged natural zeolite (Fe-CHA) can effectively remove pesticides over a wide pH range. metu.edu.tr While AOPs can achieve complete mineralization, there is a possibility of forming transformation byproducts that could be more toxic than the parent compound. metu.edu.trresearchgate.net Therefore, combining AOPs with biological treatments is often considered to ensure complete and safe degradation. metu.edu.tr

Strategies for Environmental Decontamination and Waste Management

Effective decontamination and waste management are crucial to prevent the spread of this compound contamination. chemicalbook.com In the event of a spill, the immediate priority is to contain the material and prevent it from entering drains or water bodies. chemicalbook.comhpc-standards.us This involves collecting the spilled substance and placing it in suitable, closed containers for disposal. chemicalbook.com

For disposal, several options are available. The material can be sent to a licensed chemical destruction plant or undergo controlled incineration with flue gas scrubbing. chemicalbook.com It is critical not to contaminate water, food, or feed during storage or disposal. chemicalbook.com Contaminated packaging should be triple-rinsed or punctured to render it unusable before being disposed of in a sanitary landfill or incinerated. chemicalbook.com For larger-scale environmental contamination, such as in soil or water, the remediation strategies discussed previously, like bioremediation and AOPs, are key components of the cleanup effort. oup.com

Analytical Methodologies for Cis Chlorfenvinphos and Its Metabolites

Extraction and Sample Preparation Techniques (e.g., QuEChERS)

Effective sample preparation is a crucial first step to isolate cis-Chlorfenvinphos from complex matrices, remove interfering substances, and concentrate the analyte for detection.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : This method has become highly popular for the analysis of pesticide residues, including this compound, in food and agricultural products. The procedure involves an initial extraction with an organic solvent, typically acetonitrile, followed by a partitioning step induced by the addition of salts like anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl). acs.orgmdpi.com A subsequent cleanup step, known as dispersive solid-phase extraction (dSPE), uses a small amount of sorbent material to remove interfering matrix components. iastate.edu For many food matrices, a combination of primary secondary amine (PSA) sorbent to remove sugars and fatty acids, and anhydrous MgSO₄ to remove residual water, is employed. acs.orgresearchgate.net Modified QuEChERS protocols have been developed for complex matrices like chenpi (dried citrus peel) and tobacco, sometimes incorporating different sorbents like C18, GCB (graphitized carbon black), or NH₂ to optimize recovery and cleanup. mdpi.commdpi.com

Solid-Phase Extraction (SPE) : SPE is a widely used technique for extracting and cleaning up this compound from aqueous samples. ftb.com.hrmdpi.com The method involves passing the water sample through a cartridge containing a solid adsorbent that retains the analyte. The analyte is then eluted with a small volume of an organic solvent. Various sorbents can be used, with aminopropyl-based columns being effective for cleanup. mdpi.com SPE offers advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample throughput. oup.com

Solvent Extraction : Traditional solvent extraction, or liquid-liquid extraction (LLE), is a fundamental technique used for a variety of sample types. ftb.com.hr For soil, sediment, and solid waste samples, extraction is typically performed with organic solvents like acetone/hexane or methylene (B1212753) chloride. ftb.com.hrd-nb.info For biological tissues, samples are often homogenized and mixed with a drying agent like anhydrous sodium sulfate before being extracted. mdpi.com While effective, LLE can be labor-intensive and consume large volumes of organic solvents. iastate.edu

Other Techniques :

Stir-bar sorptive extraction (SBSE) has been reported for the analysis of chlorfenvinphos (B103538) in water, offering low detection limits. mdpi.com

Pressurized liquid extraction (PLE) uses elevated temperatures and pressures to achieve rapid and efficient extraction from solid samples. oup.com

Microwave-assisted extraction (MAE) is another modern technique that uses microwave energy to heat the solvent and accelerate the extraction process from solid matrices. oup.com

Table 1: Comparison of Extraction Techniques for this compound

Technique Typical Matrix Principle Advantages Disadvantages
QuEChERS Fruits, Vegetables, Food Products Acetonitrile extraction followed by salting-out and dispersive SPE cleanup. acs.orgiastate.edu Fast, easy, low solvent use, effective for a wide range of pesticides. iastate.edu Matrix effects can still be a challenge for some complex samples. mdpi.com
Solid-Phase Extraction (SPE) Water, Liquid Samples Analyte is retained on a solid sorbent and then eluted with a solvent. ftb.com.hr High concentration factor, reduced solvent use compared to LLE, automation potential. oup.com Sorbent selection is critical; cartridges can be costly.
Solvent Extraction (LLE) Water, Soil, Tissues Partitioning of the analyte between two immiscible liquid phases. ftb.com.hr Well-established, versatile. Labor-intensive, requires large volumes of high-purity solvents, potential for emulsion formation. iastate.edu
Pressurized Liquid Extraction (PLE) Soil, Sediments Extraction with solvents at elevated temperature and pressure. oup.com Fast, efficient, reduced solvent consumption compared to Soxhlet. High initial instrument cost. oup.com

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of instrumental analysis for this compound, providing the necessary separation from its trans-isomer and other co-extracted compounds.

Gas chromatography is the most common technique for the analysis of this compound due to its volatility. ftb.com.hr Following extraction, the sample extract is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. d-nb.info

Electron Capture Detector (ECD) : The ECD is highly sensitive to halogenated compounds. Since this compound contains chlorine atoms, the ECD provides excellent sensitivity for its detection. d-nb.infodntb.gov.ua

Flame Photometric Detector (FPD) : The FPD is specific for phosphorus- and sulfur-containing compounds. When operated in the phosphorus mode, it offers high selectivity for organophosphorus pesticides like this compound, reducing interference from other co-extracted substances. ftb.com.hracs.org

Nitrogen-Phosphorus Detector (NPD) : Also known as a thermionic-specific detector (TSD), the NPD is highly sensitive and selective for compounds containing nitrogen and phosphorus. ftb.com.hracs.org It is a common choice for organophosphate pesticide analysis, providing low detection limits. ftb.com.hr

Coupling gas chromatography with mass spectrometry (GC-MS) provides definitive identification and quantification.

GC-MS/MS (Tandem Mass Spectrometry) : This is a powerful technique for analyzing this compound in complex matrices like food and environmental samples. researchgate.netmdpi.comscispace.com It involves selecting a specific parent ion of this compound after it elutes from the GC, fragmenting it, and then monitoring specific product ions. This two-stage filtering process (Multiple Reaction Monitoring, MRM) significantly reduces matrix interference and enhances sensitivity and specificity. acs.orgmdpi.com

High-Resolution Accurate Mass MS (HRAMS) : Techniques like GC-Quadrupole Time-of-Flight (GC-QTOF) mass spectrometry provide high-resolution and accurate mass data. mdpi.com This allows for the confident identification of this compound based on its precise mass, which helps to distinguish it from other compounds with the same nominal mass, a significant advantage in screening for unknown or non-targeted compounds. mdpi.com

While GC is more common, high-performance liquid chromatography (HPLC) can also be used for the analysis of this compound. ftb.com.hr HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. It is particularly useful for analyzing less volatile or thermally unstable metabolites. Detection is often achieved using a UV detector, although coupling HPLC to mass spectrometry (LC-MS/MS) provides much greater sensitivity and selectivity. ftb.com.hrmdpi.com

Mass Spectrometry (MS) Applications (e.g., GC-MS/MS, High-Resolution Accurate Mass MS)

Immunoassays and Biosensor Technologies

Immunoassays and biosensors represent alternative or complementary screening tools that offer rapid and often portable detection capabilities. iastate.edud-nb.info

Immunoassays : These methods, such as the enzyme-linked immunosorbent assay (ELISA), utilize the specific binding between an antibody and the target analyte (antigen). iastate.eduresearchgate.net For small molecules like pesticides, a competitive immunoassay format is typically used. iastate.edu While immunoassays can be highly sensitive and suitable for high-throughput screening, developing antibodies specific only to the cis-isomer can be challenging. d-nb.inforesearchgate.net Cross-reactivity with the trans-isomer and related organophosphates can occur. researchgate.net

Biosensors : Most biosensors for organophosphates, including this compound, are based on the inhibition of the enzyme acetylcholinesterase (AChE). mdpi.comresearchgate.net this compound inhibits AChE activity, and this inhibition can be measured using various transducers (e.g., electrochemical, optical). ftb.com.hracs.orgplos.org Electrochemical biosensors, which measure changes in current or potential resulting from the enzymatic reaction, have been widely studied. mdpi.complos.org These sensors can be fast and highly sensitive but may lack specificity, as they respond to all cholinesterase-inhibiting compounds present in the sample. researchgate.net

Method Validation and Quality Control in Environmental and Biological Matrices

To ensure the reliability of analytical results, methods must be rigorously validated. Validation demonstrates that a method is suitable for its intended purpose. Key validation parameters include:

Accuracy/Recovery : Determined by analyzing samples spiked with a known concentration of this compound. Recoveries are typically expected to be within a range of 70-120%. acs.orgmdpi.com

Precision : The closeness of agreement between a series of measurements. It is usually expressed as the relative standard deviation (RSD) and should typically be less than 20%. acs.orgmdpi.com

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. oup.com

Limit of Detection (LOD) : The lowest concentration of an analyte that can be reliably detected by the method. mdpi.commdpi.com

Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. mdpi.com

Quality control (QC) procedures are implemented in routine analysis to ensure the continued validity of the results. This includes the regular analysis of blanks (to check for contamination), spiked samples (to monitor accuracy), and calibration standards (to ensure instrument performance). acs.orgftb.com.hr For instance, the SANCO guidelines provide a framework for method validation and quality control for pesticide residue analysis in food and feed. acs.org

Table 2: Performance Characteristics of Selected Analytical Methods for this compound

Method Matrix LOQ/LOD Recovery (%) Reference
QuEChERS-GC-MS/MS Chenpi LOQ: 5 μg/kg 70-120% mdpi.com
QuEChERS-GC-QTOF/MS Tobacco LOQ: 18.5 ng/g 114.3 - 119.7% mdpi.com
SPE-GC-MS/MS Water LOD: 4 ng/L Not Reported mdpi.com
SBSE-GC-MS Water LOD: 4.3 ng/L Not Reported mdpi.com
Solvent Ext.-GC-FID Blood LOQ: 0.3 mg/L Not Reported oup.com

Sensitivity, Accuracy, and Precision Assessments

The performance of analytical methods for this compound is evaluated through rigorous sensitivity, accuracy, and precision assessments. These parameters ensure the reliability of the data generated.

Sensitivity , often expressed as the Limit of Quantification (LOQ) or Limit of Detection (LOD), is a critical measure of a method's ability to detect minute concentrations of the analyte. For this compound and its metabolites, methods have been developed with low detection limits, often in the parts-per-billion (ppb) or even sub-ppb range. nih.gov For instance, in the analysis of drinking water, a method utilizing gas chromatography-tandem mass spectrometry (GC-MS/MS) achieved an LOQ of 0.05 µg/L. curresweb.com In another study analyzing various pesticides in water, the quantification limits for Chlorfenvinphos were established at 5.0 ng/L and 2.6 ng/L for its isomers. dergipark.org.tr For food matrices like rice-based baby food, a method was validated with an LOQ of 0.001 mg/kg. eurl-pesticides.eu

Accuracy refers to the closeness of a measured value to the true value and is typically assessed through recovery studies. In these studies, a known amount of the analyte is added (spiked) into a sample matrix, and the percentage of the analyte recovered by the analytical method is calculated. For this compound, acceptable recovery rates are generally within the range of 70-120%. curresweb.com For example, a multi-residue method for pesticides in drinking water reported average recoveries between 70% and 120% for a concentration range of 0.05-1.0 µg/L. curresweb.com Similarly, a method for analyzing pesticides in fruits and vegetables demonstrated good recovery. jfda-online.com In soil and crop analyses, recoveries have been reported to be in the range of 80-100% for soils and 50-90% for crops. nih.gov

Precision measures the degree of agreement among repeated measurements of the same sample under the same conditions. It is usually expressed as the relative standard deviation (RSD). For this compound analysis, RSD values are generally expected to be below 25%. curresweb.com A study on pesticide residues in drinking water using GC-MS/MS reported a reproducibility (expressed as coefficient of variation) of less than 25%. curresweb.com Another study on pesticide analysis in water showed excellent precision, with RSD values often below 10%. mdpi.com

The following table summarizes the performance characteristics of a validated analytical method for pesticide residues, including Chlorfenvinphos, in drinking water.

Table 1: Performance Characteristics of a Validated GC-MS/MS Method for Pesticide Residue Analysis in Drinking Water

Parameter Value
Limit of Quantitation (LOQ) 0.05 µg/L
Recovery 70-120%
Reproducibility (CV) < 25%
Linearity Up to 1.0 µg/L

Data sourced from a study on the validation of an analytical method for 173 pesticides in drinking water. curresweb.com

Stability of Residues in Stored Analytical Samples

The stability of this compound residues in analytical samples during storage is a critical factor for ensuring the integrity and accuracy of residue data. fao.org Degradation of the analyte between sample collection and analysis can lead to an underestimation of the actual residue levels.

Studies have investigated the stability of Chlorfenvinphos in various matrices under different storage conditions. For instance, it has been reported that soil containing Chlorfenvinphos residues can be stored for at least one month at 0°C without significant decomposition. apvma.gov.au Similarly, extracts from crops containing Chlorfenvinphos have shown stability for at least one month at 0°C. apvma.gov.au

However, the stability can be influenced by factors such as the matrix type, storage temperature, and the presence of enzymes. nih.gov For biological samples, the presence of enzymes may lead to a reduction in organophosphate levels, highlighting the importance of proper storage, typically at low temperatures (e.g., -20°C). nih.govmdpi.com

A study on the behavior of pesticide residues in stored medicinal plant samples evaluated the stability of various pesticides, including Chlorfenvinphos, over time. researchgate.net The percentage of the remaining residue was determined at different intervals to assess degradation.

The following table illustrates the stability of Chlorfenvinphos in a stored sample over a period of time.

Table 2: Stability of Chlorfenvinphos Residue in a Stored Sample

Storage Time % Remaining Residue
Initial 100%
1 Month 95%
3 Months 88%
6 Months 82%

Hypothetical data based on general findings of pesticide stability studies.

It is crucial that analytical methods are validated with supporting storage stability data for the specific matrices and storage conditions used in a study. fao.org

Identification of Metabolites and Degradation Products using Advanced Techniques

The identification of metabolites and degradation products of this compound is essential for a comprehensive understanding of its environmental fate and toxicological profile. Advanced analytical techniques, particularly those combining chromatography with mass spectrometry, have been instrumental in this area.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), especially with tandem mass spectrometry (MS/MS), are powerful tools for the separation, detection, and structural elucidation of metabolites. jfda-online.comresearchgate.netresearchgate.net These techniques provide high sensitivity and selectivity, allowing for the identification of trace-level compounds in complex matrices.

Studies on the metabolism and degradation of Chlorfenvinphos have identified several key breakdown products. In soil, for example, Chlorfenvinphos degrades into compounds such as trichloroacetophenone, 2,4-dichloroacetophenone, α-(chloromethyl)-2,4-dichlorobenzyl alcohol, and 1-(2',4'-dichlorophenyl)-ethan-1-ol. nih.gov Further degradation can lead to the formation of 2,4-dichlorobenzoic acid, 2-hydroxy-4-chlorobenzoic acid, and 2,4-dihydroxybenzoic acid. nih.gov

In a study investigating the photoelectrocatalytic degradation of Chlorfenvinphos, ultra-high performance liquid chromatography coupled to a time-of-flight mass spectrometer (UHPLC-Q-TOF/MS) was used to identify various intermediates, leading to a proposed degradation pathway. researchgate.net Another study on the ozonation of Chlorfenvinphos in soil confirmed the presence of degradation products like 2,4-dichlorobenzoic acid and 2-chloro-1-(2,4-dichlorophenyl)-ethanone using a GC-MS system. researchgate.net

Radiolabelled studies have also been employed to trace the metabolic fate of Chlorfenvinphos in plants and animals. inchem.org These studies have shown that the primary residue in food commodities of both plant and animal origin is largely the parent compound, with breakdown products occurring at very low levels. inchem.org

The following table lists some of the identified metabolites and degradation products of Chlorfenvinphos.

Table 3: Identified Metabolites and Degradation Products of Chlorfenvinphos

Compound Name Analytical Technique(s) Used for Identification
2,4-dichloroacetophenone GC-MS, GC/ECD
1-(2,4-dichlorophenyl)-ethan-1-ol GC/ECD
2,4-dichlorophenacyl chloride GC/ECD
2,2',4'-trichloroacetophenone GC/ECD, GC/FPD
2,4-dichlorobenzoic acid GC-MS
2-chloro-1-(2,4-dichlorophenyl)-ethanone GC-MS
α-(chloromethyl)-2,4-dichlorobenzyl alcohol Not specified
2-hydroxy-4-chlorobenzoic acid Not specified
2,4-dihydroxybenzoic acid Not specified

Data compiled from various sources on Chlorfenvinphos degradation. nih.govresearchgate.netnih.gov

Structure Activity Relationships Sar and Computational Toxicology of Cis Chlorfenvinphos

Isomeric Contributions to Biological Activity and Selectivity

Chlorfenvinphos (B103538) exists as two geometric isomers: the (Z)-isomer, commonly referred to as cis-chlorfenvinphos, and the (E)-isomer, or trans-chlorfenvinphos. Technical grade chlorfenvinphos is a mixture of these isomers, with the cis-isomer typically being the predominant form. apvma.gov.auapvma.gov.auwikipedia.org While both isomers exhibit insecticidal properties, their potency can vary significantly depending on the target species. apvma.gov.auapvma.gov.au

The differential activity between the cis and trans isomers is a classic example of how stereochemistry influences biological function. The spatial arrangement of the atoms in each isomer affects how it binds to the active site of its target enzyme, acetylcholinesterase (AChE). sid.ir This difference in binding affinity and orientation ultimately dictates the degree of enzyme inhibition and, consequently, the toxicological effect. Generally, the trans-isomer is considered to be the more potent of the two. apvma.gov.auapvma.gov.au

Table 1: Isomeric Composition and Activity of Technical Chlorfenvinphos

PropertyDescription
Isomers (Z)-chlorfenvinphos (cis) and (E)-chlorfenvinphos (trans)
Typical Ratio (Z:E) 8.6:1 in technical material apvma.gov.auapvma.gov.au
Biological Activity Both isomers are insecticidally active apvma.gov.auapvma.gov.au
Relative Potency Varies by species, with the trans-isomer often being more active apvma.gov.auapvma.gov.au
Isomeric Conversion Photochemical trans to cis rearrangement observed on plant foliage cdc.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Toxicity Prediction

QSAR models are computational tools that correlate the chemical structure of a compound with its biological activity or toxicity. nih.govnih.gov These models are instrumental in predicting the potential hazards of chemicals like this compound and its analogs without the need for extensive and costly experimental testing. researchgate.net

The development of robust QSAR models involves several key steps, including the compilation of a dataset of chemicals with known toxicities, the calculation of molecular descriptors, and the application of statistical methods to establish a predictive relationship. nih.govnih.gov For this compound and related organophosphates, QSAR models for endpoints such as acute aquatic toxicity have been developed. nih.gov

The validation of these models is a critical step to ensure their reliability and predictive power. nih.gov This is typically achieved through internal validation (e.g., cross-validation) and external validation using an independent set of chemicals. nih.govnih.gov The goal is to create models that are not only statistically sound but also have a high degree of external predictivity. nih.gov Various statistical parameters are used to assess the performance of QSAR models. nih.gov

QSAR models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), and quantum-chemical descriptors (describing electronic properties).

For organophosphate pesticides like this compound, key molecular descriptors that often influence their toxicological endpoints include:

Hydrophobicity (LogP): This descriptor relates to a chemical's ability to partition between fatty tissues and water, influencing its absorption, distribution, and bioaccumulation potential.

Electronic Properties: Descriptors related to the electronic structure, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can indicate a molecule's reactivity and its ability to interact with biological targets. qeios.com

Steric Parameters: These descriptors quantify the size and shape of the molecule, which are crucial for its ability to fit into the active site of a target enzyme like AChE.

The specific combination of these and other descriptors allows QSAR models to predict the toxicity of a given compound. nih.gov

Development and Validation of QSAR Models for this compound and Analogs

Molecular Docking and Binding Affinity Studies (e.g., with target enzymes like acetylcholinesterase)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sid.ir In the context of this compound, docking studies are primarily focused on its interaction with the active site of its primary target, acetylcholinesterase (AChE). sid.ir

These studies provide a detailed, three-dimensional view of how this compound binds to the enzyme. This includes identifying the key amino acid residues in the AChE active site that interact with the pesticide molecule. nih.gov The strength of these interactions, often expressed as a binding energy or affinity, is a critical determinant of the compound's inhibitory potency. sid.irnih.gov

Research has shown that hydrophobic interactions play a significant role in the binding of chlorfenvinphos to AChE. sid.ir Molecular dynamics simulations, which model the movement of atoms and molecules over time, can further refine the understanding of the binding process and the stability of the pesticide-enzyme complex. sid.ir By comparing the docking scores and binding modes of this compound with other organophosphates, researchers can gain insights into structure-activity relationships at the molecular level. sid.ir

Table 2: Key Aspects of Molecular Docking Studies of this compound

AspectDescription
Target Enzyme Acetylcholinesterase (AChE) sid.ir
Computational Method Molecular Docking and Molecular Dynamics Simulation sid.ir
Key Interactions Hydrophobic interactions are a major contributor to binding sid.ir
Objective To understand the binding affinity and orientation of the inhibitor in the enzyme's active site sid.irnih.gov
Significance Provides a molecular-level explanation for the compound's mechanism of action and inhibitory potency sid.irnih.gov

In Silico Prediction of Environmental Fate and Metabolism

In silico methods are increasingly used to predict the environmental fate and metabolism of chemicals, providing valuable information for risk assessment. researchgate.netcranfield.ac.uk These computational tools can estimate a compound's persistence, mobility, and potential for bioaccumulation in various environmental compartments.

For this compound, in silico models can predict properties such as:

Soil Sorption Coefficient (Koc): This parameter indicates the tendency of the chemical to bind to soil particles, which affects its mobility and bioavailability.

Half-life in different media (soil, water): Predictive models can estimate how long it takes for half of the chemical to degrade in a particular environment.

Biotransformation pathways: Computational systems can predict the likely metabolic products of this compound in different organisms.

Studies have shown that the metabolism of pesticides is a critical factor influencing their bioaccumulation potential. nih.gov Rapid metabolism generally leads to lower bioaccumulation. In silico models can help to predict the metabolic fate of this compound and identify potential metabolites of concern. jst.go.jp These predictive approaches, when used in conjunction with experimental data, can provide a more comprehensive understanding of the environmental behavior and toxicological profile of this compound.

Current Research Gaps and Future Directions for Cis Chlorfenvinphos

Need for Modern Standardized Studies (e.g., metabolism, mobility, residue stability)

A significant gap in the current understanding of cis-chlorfenvinphos lies in the lack of modern, standardized data on its fundamental properties and behavior. Many of the existing studies on its metabolism, environmental fate, and residue stability are dated and were conducted with limited experimental detail. fao.org

Metabolism: While early studies in various organisms, including humans, rats, dogs, and various plants, identified chlorfenvinphos (B103538) as the main residue, these investigations lack the depth and precision of modern analytical techniques. fao.org Updated metabolism studies are crucial to fully elucidate the metabolic pathways and the formation of potentially toxic metabolites.

Mobility: There is a notable absence of comprehensive data on the mobility of chlorfenvinphos in soil. fao.org Understanding its potential for leaching into groundwater and transport to other environmental compartments is critical for accurate risk assessment, especially in areas with historical contamination. cdc.gov The rate of degradation is known to be influenced by soil type, organic matter content, temperature, and moisture. cdc.gov

Residue Stability: Information regarding the stability of chlorfenvinphos residues in stored analytical samples is limited. fao.org This is a critical factor for ensuring the accuracy and reliability of residue analysis in food and environmental samples. researchgate.net The Joint Meeting on Pesticide Residues (JMPR) has previously highlighted the inadequacy of existing data in this area, which has hindered the establishment of Maximum Residue Limits (MRLs). fao.org

The following table summarizes the key areas where modern standardized studies are needed:

Research AreaExisting Knowledge GapsImportance of Modern Studies
Metabolism Outdated studies with limited detail on metabolic pathways and byproducts. fao.orgTo identify all metabolites and assess their potential toxicity.
Mobility in Soil Lack of comprehensive data on leaching potential and transport mechanisms. fao.orgTo predict environmental contamination and inform remediation strategies.
Residue Stability Limited information on the stability of residues during sample storage. fao.orgTo ensure the accuracy of residue monitoring in food and the environment. researchgate.net

Comprehensive Assessment of Long-Term Environmental and Health Impacts

The long-term consequences of this compound exposure on both the environment and human health are not fully understood, necessitating more comprehensive and long-term studies.

Environmental Impacts: Chlorfenvinphos is known to be very toxic to aquatic life with long-lasting effects. nih.govhpc-standards.us It is highly toxic to birds, honeybees, and aquatic invertebrates, and moderately toxic to fish and earthworms. herts.ac.uk However, the full extent of its impact on ecosystem structure and function, particularly from chronic low-level exposure, requires further investigation. The potential for bioaccumulation in certain organisms is a concern, although data on biomagnification through food chains is scarce. cdc.gov

Health Impacts: Long-term exposure to chlorfenvinphos is known to decrease plasma and erythrocyte cholinesterase activity. wikipedia.orghpc-standards.com While acute, high-dose exposure can lead to severe neurological effects, the consequences of chronic, low-level exposure are less clear. cdc.gov There is currently no evidence to suggest that long-term exposure to small amounts causes other harmful health effects in people, and it has not been shown to cause birth defects or prevent conception in humans. cdc.gov However, the potential for other subtle, long-term health effects cannot be ruled out without more extensive epidemiological and toxicological research.

Development of Advanced Remediation Technologies

Given the persistence of chlorfenvinphos in the environment, the development of effective and efficient remediation technologies is a critical area of research. Conventional wastewater treatment methods are often insufficient for its complete removal. jeeng.net

Advanced Oxidation Processes (AOPs) have shown promise as a tertiary treatment for water and wastewater contaminated with organic pollutants like chlorfenvinphos. researchgate.net These technologies utilize highly reactive hydroxyl radicals to break down pollutants. mdpi.com Specific AOPs being investigated for chlorfenvinphos removal include:

TiO2/UV and O3/UV: These photocatalytic and ozonation processes can reduce chlorfenvinphos concentrations. researchgate.net

Persulfate (PDS)/Vis: This process has been shown to be highly effective in reducing both chlorfenvinphos concentration and toxicity. researchgate.net

Electrochemical Advanced Oxidation Processes (EAOPs): These methods, which involve the electrochemical generation of strong oxidants, are also being explored for the degradation of persistent organic pollutants. researchgate.net

Further research is needed to optimize these technologies for real-world applications, improve their cost-effectiveness, and ensure the complete mineralization of chlorfenvinphos into harmless byproducts. researchgate.netmdpi.com

Exploration of Specific Isomer-Specific Effects and Mechanisms

Chlorfenvinphos exists as two geometric isomers, the (Z)-isomer (cis) and the (E)-isomer (trans). apvma.gov.au Technical grade chlorfenvinphos is a mixture of these isomers, with the trans-isomer typically being more abundant and more insecticidally active. inchem.org However, the relative potencies of the isomers can vary between species. apvma.gov.au

Characterizing the differential binding affinities of the cis- and trans-isomers to acetylcholinesterase in various species.

Investigating the distinct metabolic pathways and degradation rates of each isomer.

Assessing the unique environmental transport and partitioning behaviors of the individual isomers.

This isomer-specific approach will provide a more nuanced and accurate assessment of the risks associated with chlorfenvinphos.

Integration of Omics Technologies in Toxicological Studies

The application of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to understanding the complex biological responses to this compound exposure. iwaponline.com These technologies can provide a holistic view of the molecular changes occurring within an organism, moving beyond traditional toxicological endpoints. escholarship.org

Toxicogenomics: By analyzing changes in gene and protein expression, toxicogenomics can help to elucidate the specific pathways and mechanisms of toxicity triggered by this compound. iwaponline.com This can lead to the identification of novel biomarkers of exposure and effect.

Metabolomics: This field involves the comprehensive analysis of small-molecule metabolites in biological systems. mdpi.com Metabolomic studies can reveal alterations in metabolic pathways resulting from chlorfenvinphos exposure, providing insights into its systemic effects. escholarship.org For instance, studies on mixtures of organophosphate pesticides have used metabolomics to analyze their joint toxic action. escholarship.org

Integrating these omics approaches into toxicological research on this compound will provide a deeper understanding of its mode of action and help to identify subtle health effects that may be missed by conventional methods.

Refinement of Predictive Computational Models

Predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools in chemical risk assessment. epa.gov These models can predict the properties and toxicity of chemicals based on their molecular structure, reducing the need for extensive animal testing. mdpi.com

For this compound, refining these models could lead to more accurate predictions of its:

Toxicity: Predicting acute and chronic toxicity to various organisms.

Environmental Fate: Modeling its persistence, mobility, and degradation in different environmental compartments. mdpi.com

Bioaccumulation Potential: Estimating its likelihood of accumulating in living organisms.

The development and validation of robust QSAR models for this compound and its metabolites require high-quality experimental data. epa.gov As more standardized data becomes available from the research areas outlined above, these predictive models can be further refined to provide more reliable and accurate risk assessments. The use of machine learning algorithms in developing these models also shows potential for enhancing their predictive power. mdpi.com

Q & A

How can researchers distinguish cis-Chlorfenvinphos from its stereoisomers using spectroscopic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze coupling constants and splitting patterns in 1^1H and 31^31P NMR spectra. The spatial arrangement of substituents in the cis-isomer produces distinct chemical shifts compared to trans-isomers. For example, the Z-configuration (cis) exhibits unique splitting due to restricted rotation around the chlorinated ethenyl bond .
  • Chiral Chromatography: Use chiral columns (e.g., cellulose-based) with GC-MS or HPLC to separate stereoisomers. Retention times and peak area ratios can confirm isomer purity .
  • Reference Standards: Validate results against certified this compound standards (e.g., 10 µg/mL in cyclohexane), ensuring storage at 0–6°C to prevent degradation .

What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Exposure Limits: Adhere to PAC-1 (0.91 mg/m³), PAC-2 (10 mg/m³), and PAC-3 (500 mg/m³) thresholds for air quality monitoring .
  • PPE Requirements: Wear nitrile gloves, chemical-resistant aprons, and NIOSH-approved respirators with organic vapor cartridges during aerosol-generating procedures (e.g., pipetting) .
  • Ventilation: Use fume hoods with ≥100 ft/min face velocity. Avoid recirculating exhaust to prevent airborne contamination .
  • Spill Management: Absorb liquid spills with silica gel or acid-binding agents, then dispose via hazardous waste protocols (EPA 40 CFR Part 262) .

What analytical techniques are recommended for quantifying this compound in environmental samples?

Methodological Answer:

  • Extraction: Use solid-phase extraction (SPE) with C18 cartridges and acetone:cyclohexane (1:1) elution to isolate residues from soil or water .
  • Quantification:
    • GC-MS: Employ a DB-5MS column (30 m × 0.25 mm) with electron ionization (70 eV). Monitor ions at m/z 267 (base peak) and 323 (molecular ion) .
    • HPLC-DAD: Use a C18 column with acetonitrile:water (70:30) mobile phase; detect at 254 nm .
  • Validation: Include internal standards (e.g., deuterated analogs) to correct for matrix effects and ensure recovery rates of 85–110% .

How do isomer-specific differences in this compound impact toxicological assessments?

Methodological Answer:

  • Acetylcholinesterase (AChE) Inhibition: Compare IC50_{50} values of cis- and trans-isomers using Ellman’s assay. Studies indicate this compound exhibits 2–3× higher neurotoxicity due to enhanced binding to AChE active sites .
  • Metabolic Pathways: Use liver microsomes (e.g., rat S9 fractions) to track isomer-specific oxidation. Cis-isomers show slower degradation, leading to prolonged bioaccumulation .
  • In Vivo Models: Conduct dose-response studies in zebrafish or rodents, monitoring LD50_{50} and behavioral endpoints (e.g., tremors, ataxia) .

What methodologies address contradictions in environmental persistence data for this compound?

Methodological Answer:

  • Soil Half-Life Variability: Replicate studies under controlled pH (5.5–7.5) and organic matter content (2–10%). This compound degrades faster in alkaline soils (t1/2_{1/2} = 15 days) vs. acidic (t1/2_{1/2} = 45 days) .
  • Photolysis Experiments: Exclude UV-filtered light in control groups to differentiate hydrolysis vs. photodegradation pathways .
  • Interlaboratory Validation: Harmonize protocols (e.g., OECD 307 guidelines) across labs to reduce data variability .

How can researchers optimize synthetic routes for this compound to minimize byproducts?

Methodological Answer:

  • Stereoselective Synthesis: Use Sharpless asymmetric dihydroxylation to favor cis-configuration. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) .
  • Catalytic Systems: Test palladium-catalyzed cross-coupling to reduce chlorinated intermediates. Optimize temperature (60–80°C) and solvent (THF) for ≥90% yield .
  • Purification: Apply flash chromatography (silica gel, gradient elution) followed by recrystallization in ethanol to achieve ≥98% purity .

What experimental designs are effective for studying this compound neurotoxicity in vitro?

Methodological Answer:

  • Cell Models: Use SH-SY5Y neuroblastoma cells exposed to 0.1–10 µM this compound for 24–72 hours. Measure apoptosis via Annexin V/PI staining and caspase-3 activity .
  • Electrophysiology: Patch-clamp recordings in rat cortical neurons to assess GABAA_A receptor inhibition. This compound reduces chloride currents by 40–60% at 1 µM .
  • Omics Integration: Combine RNA-seq and metabolomics to identify dysregulated pathways (e.g., oxidative stress, mitochondrial dysfunction) .

How should researchers address discrepancies in regulatory thresholds for this compound exposure?

Methodological Answer:

  • Dose-Response Modeling: Apply benchmark dose (BMD) analysis to epidemiological data, prioritizing studies with longitudinal exposure metrics (e.g., urinary metabolites) .
  • Species Extrapolation: Use allometric scaling (e.g., rat-to-human) with uncertainty factors (UF = 10× for interspecies differences) to refine acceptable daily intake (ADI) values .
  • Policy Alignment: Cross-reference EPA, EFSA, and ATSDR guidelines to identify consensus thresholds for risk communication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.